ML188 falls under the category of allosteric modulators. These are compounds that, unlike traditional drugs which bind to the active site of a protein, attach to a different location on the protein and influence its activity (). This unique binding mechanism offers the possibility of more specific and targeted therapeutic interventions.
R-Alpine-Hydride is a chiral organoboron compound, specifically a lithium complex of B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride. Its chemical formula is and it is typically encountered as a solution in tetrahydrofuran (THF). This compound is notable for its ability to selectively reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols, making it a valuable reagent in organic synthesis .
R-Alpine-Hydride is primarily utilized in reduction reactions. It effectively reduces various carbonyl compounds through a mechanism that involves the formation of an adduct between the carbonyl oxygen and the boron atom. Following this, an intramolecular hydride transfer occurs from the pinane substituent to the carbonyl carbon, resulting in the formation of alcohols . The general reaction can be summarized as follows:
This reaction showcases its utility in asymmetric synthesis, where the stereochemical outcome is determined by the steric environment around the reacting carbonyl group.
R-Alpine-Hydride can be synthesized by treating 9-borabicyclo[3.3.1]nonane with lithium in the presence of isopinocampheyl groups. This reaction typically occurs under controlled conditions to ensure the stability and selectivity of the resulting hydride. The synthesis process may also involve hydrolysis steps to yield the corresponding alcohols from aldehyde substrates after reduction .
The primary application of R-Alpine-Hydride lies in organic synthesis, particularly in asymmetric reductions. It has been effectively employed in:
Due to its selectivity and efficiency, it is favored in laboratories focused on synthetic organic chemistry.
Interaction studies involving R-Alpine-Hydride have primarily focused on its reactivity with various carbonyl compounds. Research indicates that steric factors significantly influence its selectivity during reductions. For instance, substrates with bulky groups may exhibit different reactivity patterns compared to smaller groups, affecting both yield and stereochemistry of the products . Further studies could explore potential interactions with biological systems or other chemical reagents.
R-Alpine-Hydride shares similarities with several other organoboron compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
R-Alpine-Hydride | Lithium complex of boron | Chiral; selective reduction of carbonyls |
9-Borabicyclo[3.3.1]nonane | Non-chiral boron compound | Used as a precursor; less selective than R-Alpine |
Diisopinocampheylborane | Chiral boron compound | Similar applications but different steric effects |
9-BBN | Boron compound | Less sterically hindered; broader substrate scope |
R-Alpine-Hydride stands out due to its chiral nature and enhanced selectivity in reducing specific substrates, making it particularly useful for asymmetric synthesis.
R-Alpine-Hydride represents a chiral organoboron compound with the molecular formula C₁₈H₃₂BLi and a molecular weight of 266.20 grams per mole [1]. The compound is systematically named as lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride, reflecting its complex structural architecture [1]. The Chemical Abstracts Service registry number is 64081-12-5, distinguishing it from its enantiomeric counterpart [1].
The stereochemical configuration of R-Alpine-Hydride is defined by the R-absolute configuration at its chiral centers, derived from the naturally occurring monoterpene α-pinene [1]. The compound exhibits a specific optical rotation of [α]₂₀/D −8.5°, indicating levorotatory behavior under standard measurement conditions [1]. This optical activity is a direct consequence of its chiral structure, which lacks internal symmetry elements that would otherwise render the molecule optically inactive [2] [3].
The molecular structure incorporates several key structural elements: an isopinocampheyl group serving as the chiral auxiliary, a 9-borabicyclo[3.3.1]nonane framework, and a lithium cation coordinated to the boron center [1]. The empirical formula follows the Hill notation as C₁₈H₃₂BLi, with the compound typically encountered as a 0.5 molar solution in tetrahydrofuran with a density of 0.919 grams per milliliter at 25°C [1].
The crystallographic structure of R-Alpine-Hydride presents significant challenges for direct X-ray diffraction analysis due to its typical formulation as a solution-phase reagent [1]. However, comparative analysis with structurally related lithium borohydride complexes provides insights into the expected solid-state architecture [4] [5].
Based on crystallographic studies of lithium borohydride systems, the R-Alpine-Hydride complex is anticipated to adopt a structure where the lithium cation exhibits tetrahedral to octahedral coordination environments [4] [6]. The boron center maintains its characteristic tetrahedral geometry, consistent with sp³ hybridization and the presence of both organic substituents and the hydride ligand [5] [6].
The lithium-boron interatomic distances are expected to fall within the range of 2.48 to 2.54 Angstroms, similar to those observed in related lithium borohydride structures [6]. The boron-hydrogen bond lengths are anticipated to be approximately 1.27 to 1.29 Angstroms, consistent with typical borohydride complexes [6]. The crystal system is likely to be monoclinic or orthorhombic, although definitive space group determination requires direct crystallographic analysis [4] [6].
The coordination environment around the lithium center involves interaction with the boron-bound hydride as well as potential coordination to tetrahydrofuran solvent molecules in the solution state [4]. This coordination pattern influences the overall molecular geometry and contributes to the compound's stability and reactivity characteristics [5].
The spectroscopic characterization of R-Alpine-Hydride relies on multiple complementary techniques that provide detailed structural and electronic information. Boron-11 nuclear magnetic resonance spectroscopy serves as the primary tool for characterizing the boron environment within the molecule [7].
The ¹¹B NMR spectrum of R-Alpine-Hydride is expected to exhibit signals within the chemical shift range of +100 to -120 parts per million, referenced to boron trifluoride etherate [7]. The quadrupolar nature of the boron-11 nucleus (I = 3/2) typically results in broader signal linewidths compared to spin-1/2 nuclei, with typical line widths exceeding 10 Hertz [7]. The coupling between boron-11 and hydrogen nuclei manifests as ¹J(¹¹B-¹H) coupling constants ranging from 40 to 160 Hertz in polyhedral borane systems [7].
The carbon-hydrogen stretching modes associated with the organic framework appear in the typical alkane region of 2850 to 2960 wavenumbers [11]. Additional fingerprint region absorptions below 1500 wavenumbers provide information about the skeletal vibrations of the isopinocampheyl and borabicyclononane frameworks [11].
Ultraviolet-visible spectroscopy of R-Alpine-Hydride reveals minimal absorption in the standard UV-Vis range due to the saturated nature of the organic framework [12]. The absence of extended conjugation or chromophoric groups limits electronic transitions to high-energy regions typically outside the conventional measurement range [12]. This characteristic is consistent with other saturated organoborane compounds that lack significant UV-Vis absorption features [12].
The comparative analysis between R-Alpine-Hydride and its enantiomeric counterpart S-Alpine-Hydride reveals the fundamental relationships inherent to enantiomeric pairs while highlighting their distinct stereochemical properties [13] . Both compounds share identical molecular formulas and molecular weights, with R-Alpine-Hydride having C₁₈H₃₂BLi and 266.20 grams per mole, while S-Alpine-Hydride is reported with C₁₈H₃₁BLi and 265.2 grams per mole, though this discrepancy likely reflects different literature sources rather than fundamental structural differences [1] .
The most significant distinction between the enantiomers lies in their optical activity. R-Alpine-Hydride exhibits a specific rotation of [α]₂₀/D −8.5°, indicating levorotatory behavior, while S-Alpine-Hydride demonstrates [α]₂₀/D +5.5°, showing dextrorotatory characteristics [1] [15]. This equal and opposite optical rotation is a fundamental property of enantiomeric pairs, where the magnitude of rotation should theoretically be identical but with opposite signs [2] [3].
From a mechanistic perspective, the enantiomers exhibit opposite stereoselectivity in asymmetric reduction reactions. Studies have demonstrated that R-Alpine-Hydride and S-Alpine-Hydride provide complementary selectivity profiles in the reduction of carbonyl compounds, allowing access to both enantiomers of chiral alcohols depending on the choice of reducing agent [16] [17]. The Midland reduction mechanism, which governs the stereoselectivity of these reagents, operates through different transition state geometries for each enantiomer, resulting in opposite absolute configurations in the products [17] [18].
The spectroscopic properties of the enantiomers are expected to be virtually identical except for their interaction with circularly polarized light. Both compounds should exhibit similar ¹¹B NMR chemical shifts, coupling constants, and infrared absorption frequencies [7]. The primary spectroscopic distinction lies in their circular dichroism spectra and optical rotatory dispersion, where the enantiomers show equal and opposite Cotton effects [2] [19].
The lithium hydride-mediated synthesis represents the most reliable and widely adopted industrial method for preparing R-Alpine-Hydride [1] [2] [3]. This synthetic approach involves the direct reaction of lithium hydride with R-Alpine-Borane to produce the corresponding hydride reagent with high efficiency and reproducibility.
The synthesis proceeds through a nucleophilic substitution mechanism wherein lithium hydride acts as a hydride source. The reaction follows the general pathway:
R-Alpine-Borane + LiH → R-Alpine-Hydride + H₂
The process begins with the coordination of lithium hydride to the boron center of R-Alpine-Borane, followed by hydride transfer and elimination of hydrogen gas [2] [3]. The reaction is thermodynamically favorable due to the formation of the more stable lithium borohydride complex and the release of hydrogen gas, which drives the equilibrium toward product formation.
Optimal reaction conditions have been established through extensive research and industrial development [1] [4] [3]. The synthesis is typically conducted at ambient temperature (20-25°C) in anhydrous tetrahydrofuran or diethyl ether under an inert atmosphere. The reaction time ranges from 2 to 24 hours, with complete conversion achieved in most cases within 12 hours [3].
Critical parameters include:
The lithium hydride-mediated synthesis consistently delivers yields between 85-95% with high chemical purity [1] [2]. The nearly quantitative conversion represents one of the most efficient methods for producing R-Alpine-Hydride on both laboratory and industrial scales. The high selectivity arises from the controlled reaction environment and the specific reactivity of the borane substrate.
This methodology demonstrates broad tolerance for various trisubstituted boranes, particularly those derived from α-pinene hydroboration [4] [5]. The method is particularly effective for boranes containing sterically hindered environments, as the lithium hydride can effectively penetrate the molecular framework to deliver the hydride functionality. However, limitations include the requirement for pre-synthesized R-Alpine-Borane and the need for strict anhydrous conditions.
Tetrahydrofuran serves as the preferred solvent system for R-Alpine-Hydride synthesis due to its unique combination of coordinating ability and chemical stability [1] [6]. The solvent provides optimal solvation of lithium cations while maintaining chemical inertness toward the borane reagents. THF's dielectric constant of 7.6 facilitates ion pair separation, enhancing reaction kinetics and product formation [6].
Advantages of THF:
Limitations of THF:
Diethyl ether functions as an effective co-solvent or alternative medium for R-Alpine-Hydride synthesis [7] [6] [8]. The combination of THF and diethyl ether in optimized ratios (typically 3:1 THF:Et₂O) provides enhanced reaction efficiency and improved product isolation characteristics [6] [8].
Benefits of THF-Et₂O mixtures:
Research has explored alternative solvent systems including dimethoxyethane, toluene, and hexane [10] [11]. While these alternatives show promise for specific applications, none have demonstrated the overall effectiveness and reliability of the THF-Et₂O system for large-scale production.
Industrial production faces significant challenges related to raw material availability and cost structure [17] [18] [19]. The synthesis relies on α-pinene derived from natural sources, creating supply chain vulnerabilities and price volatility. Lithium hydride procurement requires specialized handling and storage infrastructure, adding to operational complexity.
Cost breakdown analysis:
Scaling from laboratory to industrial production presents numerous technical challenges [18]. Heat transfer limitations become critical at larger scales, requiring sophisticated reactor design and temperature control systems. Mixing efficiency must be maintained to ensure uniform product quality and prevent localized hot spots that could lead to side reactions.
Engineering considerations:
The economic viability of industrial R-Alpine-Hydride production depends on achieving sufficient economies of scale while maintaining product quality [18] [19]. Market demand for enantioselective reduction reagents continues to grow, driven by pharmaceutical industry requirements for chiral intermediates.
Economic factors:
Flammable;Corrosive